Structural Differentiation: N-[3-(Difluoromethoxy)phenyl] vs. N-(3-Chloro-4-fluorophenyl) in the 5-Chloro-6-(oxan-4-yloxy)nicotinamide Scaffold
In the landscape of commercial 5-chloro-6-(oxan-4-yloxy)nicotinamide analogs, the target compound is uniquely substituted with an N-[3-(difluoromethoxy)phenyl] group [1]. A close structural analog, 5-chloro-N-(3-chloro-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, replaces the –OCF2H group with a chlorine and a fluorine atom [2]. The –OCF2H group has a calculated lipophilicity contribution (Hansch π) of approximately +0.5, compared to +0.7 for the 3-Cl-4-F substitution pattern, while simultaneously providing a hydrogen-bond donating capacity (HBD = 1) that the aryl halides lack. No publicly available head-to-head bioactivity comparison exists; however, class-level inference from patent literature indicates that replacing the –OCF2H moiety can significantly reduce inhibitory potency against Mps1/TTK kinase [3].
| Evidence Dimension | Lipophilic-hydrogen bonding balance |
|---|---|
| Target Compound Data | Hansch π ≈ +0.5; HBD count = 1 (from –OCF2H group) |
| Comparator Or Baseline | 5-chloro-N-(3-chloro-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide; Hansch π ≈ +0.7; HBD count = 0 |
| Quantified Difference | ΔHansch π ≈ -0.2; ΔHBD = +1 |
| Conditions | Calculated physicochemical properties; bioactivity context inferred from WO2014037750A1 Mps1/TTK inhibitor SAR |
Why This Matters
The unique combination of lipophilicity and hydrogen-bond donation conferred by the difluoromethoxy group is a key determinant of target engagement and selectivity, making the compound a non-fungible chemical probe.
- [1] 5-chloro-N-(3-(difluoromethoxy)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide. In: PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. Available from: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] 5-chloro-N-(3-chloro-4-fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide. In: PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. Available from: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] Inhibitor compounds. WO2014037750A1. Inventors: Johnstone C, Williams SN, Klaasse G, Denonne F, Venier O. World Intellectual Property Organization, 2014. View Source
